molecular formula C8H9ClO3 B1347567 Ethyl 5-(chloromethyl)furan-2-carboxylate CAS No. 2528-00-9

Ethyl 5-(chloromethyl)furan-2-carboxylate

Cat. No.: B1347567
CAS No.: 2528-00-9
M. Wt: 188.61 g/mol
InChI Key: JBACYJRMCXLIQU-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)furan-2-carboxylate: is an organic compound with the molecular formula C8H9ClO3 . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a chloromethyl group attached to the furan ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(chloromethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-hydroxymethyl-2-furoic acid with thionyl chloride to form 5-(chloromethyl)-2-furoic acid , which is then esterified with ethanol to produce this compound. The reaction conditions typically involve refluxing the mixture in the presence of a catalyst such as pyridine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chloromethylation of furan derivatives followed by esterification . The use of advanced purification techniques like distillation and crystallization ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as or .

    Oxidation: The furan ring can be oxidized to form derivatives.

    Reduction: The ester group can be reduced to form .

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like or in the presence of a solvent such as .

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents like or in anhydrous conditions.

Major Products Formed:

    Nucleophilic substitution: Formation of .

    Oxidation: Formation of derivatives.

    Reduction: Formation of .

Scientific Research Applications

Ethyl 5-(chloromethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, including and .

Mechanism of Action

The mechanism of action of Ethyl 5-(chloromethyl)furan-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA . This can lead to the inhibition of enzyme activity or disruption of cellular processes. The furan ring may also participate in electron transfer reactions , contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 5-(chloromethyl)furan-2-carboxylate can be compared with other similar compounds such as:

    Methyl 5-(chloromethyl)-2-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(bromomethyl)-2-furoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Ethyl 5-(hydroxymethyl)-2-furoate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBACYJRMCXLIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294638
Record name ethyl 5-(chloromethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2528-00-9
Record name 2528-00-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-(chloromethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(chloromethyl)-2-furancarboxylate
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Synthesis routes and methods

Procedure details

To a solution of 100 g (0.71 M) of ethyl 2-furoate in 250 ml of dichloromethane are added 30.6 g (1.02 M) of paraformaldehyde and 25.4 g (0.19 M) of zinc chloride. Gaseous hydrogen chloride is passed into the reaction medium. An exothermic reaction is observed, and the temperature reaches 35° C. The evolution of gas is maintained up to the end of the reaction, which is monitored by thin-layer chromatography (TLC). The product obtained is then purified by chromatography on silica using dichloromethane as eluent, to give 134.6 g of ethyl 5-chloromethylfuran-2-carboxylate in the form of a colourless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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